1. Psychopharmacology (Berl). 2009 May;203(4):665-75. doi:
10.1007/s00213-008-1413-3. Epub 2008 Nov 27.
The effects of the selective 5-HT(2C) receptor antagonist SB 242084 on learned
helplessness in male Fischer 344 rats.
Strong PV(1), Greenwood BN, Fleshner M.
Author information:
(1)Department of Integrative Physiology and the Center for Neuroscience,
University of Colorado, Clare Small Room 104, Campus Box 354, Boulder, CO 80309,
USA. paul.strong@colorado.edu
RATIONALE: Rats exposed to an uncontrollable stressor demonstrate a constellation
of behaviors such as exaggerated freezing and deficits in shuttle box escape
learning. These behaviors in rats have been called learned helplessness and have
been argued to model human stress-related mood disorders. Learned helplessness is
thought to be caused by hyperactivation of serotonin (5-HT) neurons in the dorsal
raphe nucleus (DRN) and a subsequent exaggerated release of 5-HT in DRN
projection sites. Blocking 5-HT(2C) receptors in the face of an increase in
serotonin can alleviate anxiety behaviors in some animal models. However,
specific 5-HT receptor subtypes involved in learned helplessness remain unknown.
OBJECTIVES: The current experiments tested the hypothesis that 5-HT(2C) receptor
activation is necessary and sufficient for the expression of learned
helplessness.
RESULTS: The selective 5-HT(2C) receptor antagonist SB 242084 (1.0 mg/kg)
administered i.p. to adult male Fischer 344 rats prior to shuttle box behavioral
testing, but not before stress, blocked stress-induced deficits in escape
learning but had no effect on the exaggerated shock-elicited freezing. The
selective 5-HT(2C) receptor agonist CP-809101 was sufficient to produce learned
helplessness-like behaviors in the absence of prior stress and these effects were
blocked by pretreatment with SB 242084.
CONCLUSIONS: Results implicate the 5-HT(2C) receptor subtype in mediating the
shuttle box escape deficits produced by exposure to uncontrollable stress and
suggest that different postsynaptic 5-HT receptor subtypes underlie the different
learned helplessness behaviors.
2. Neuropharmacology. 1999 Aug;38(8):1195-205.
SB 242084, a selective serotonin2C receptor antagonist, increases dopaminergic
transmission in the mesolimbic system.
Di Matteo V(1), Di Giovanni G, Di Mascio M, Esposito E.
Author information:
(1)Istituto di Ricerche Farmacologiche Mario Negri, Consorzio Mario Negri Sud,
Chieti, Italy.
Electrophysiological techniques and in vivo microdialysis were used to
investigate the effect of SB 242084, a potent and selective 5-HT2C receptor
antagonist in the control of nigro-striatal and mesolimbic dopaminergic function.
Thus, extracellular single unit recordings were performed from
neurochemically-identified dopamine (DA) neurons in the substantia nigra, pars
compacta (SNc) and the ventral tegmental area (VTA), as well as monitoring of
striatal and accumbal basal DA release in anesthetized rats following the
administration of SB 242084 and RO 60-0175. Administration of SB 242084 (160-640
microg/kg, i.v.) caused a dose-dependent increase in the basal firing rate of VTA
DA neurons, reaching its maximum (27.8+/-6%, above baseline) after 640 microg/kg.
Moreover, bursting activity was significantly enhanced by SB 242084 in the VTA.
On the other hand, SB 242084 (160-640 microg/kg, i.v.) did not cause any
significant change in the basal firing rate and bursting activity of DA neurons
in the SNc. Injection of the 5-HT2C receptor agonist RO 60-0175 (80-320%
microg/kg, i.v.) dose-dependently decreased the basal firing of DA neurons in the
VTA but not in the SNc. RO 60-0175 exerted its maximal inhibitory effect
(53.9+/-15.1%, below baseline) in the VTA at the dose of 320 microg/kg. Basal DA
release (34.8+/-9%, above baseline) and dihydroxyphenylacetic acid (DOPAC) efflux
(19.7+/-7%, above baseline) were significantly enhanced in the nucleus accumbens
following the intraperitoneal administration of 10 mg/kg SB 242084.
Intraperitoneal injection of 5 mg/kg SB 242084 significantly increased DA release
(16.4+/-6%, above baseline) in the nucleus accumbens, but did not affect DOPAC
efflux. In the striatum, SB 242084 (5 and 10 mg/kg, i.p.) only slightly increased
DA release above baseline (3.5+/-4 and 11.2+/-6%, respectively), without
affecting DOPAC efflux in this area. However, the effect of SB 242084 in the
striatum was rendered more evident by the fact that injection of the vehicle used
to dissolve the drug in a group of control rats, significantly reduced basal DA
output by 19.6+/-7%. Stimulation of 5-HT2C receptors by RO 60-0175 (1 mg/kg,
i.p.) significantly decreased DA release in the nucleus accumbens by 26.1+/-4%
(below baseline) 60 min after injection. On the other hand, RO 60-0175 (1 mg/kg,
i.p.) did not cause any significant change of DA release in the striatum.
However, DOPAC efflux was reduced by RO 60-0175 (1 mg/kg, i.p.) both in the
striatum and the nucleus accumbens. Taken together, these data indicate that the
central 5-HT system exerts a tonic and phasic inhibitory control on mesolimbic DA
neuron activity and that 5-HT2C receptor subtypes are involved in this effect.
Moreover, these findings might open new possibilities for the employment of
5-HT2C receptor antagonists in the treatment of neuropsychiatric disorders
related to a hypofunction of central DA neurons.
3. Neuropharmacology. 1997 Apr-May;36(4-5):609-20.
SB 242084, a selective and brain penetrant 5-HT2C receptor antagonist.
Kennett GA(1), Wood MD, Bright F, Trail B, Riley G, Holland V, Avenell KY, Stean
T, Upton N, Bromidge S, Forbes IT, Brown AM, Middlemiss DN, Blackburn TP.
Author information:
(1)Department of Medicinal Chemistry, SmithKline Beecham Pharmaceuticals, Harlow,
Essex, U.K.
SB 242084 has a high affinity (pKi 9.0) for the cloned human 5-HT2C receptor and
100- and 158-fold selectivity over the closely related cloned human 5-HT2B and
5-HT2A subtypes respectively. SB 242084 had over 100-fold selectivity over a
range of other 5-HT, dopamine and adrenergic receptors. In studies of
5-HT-stimulated phosphatidylinositol hydrolysis using SH-SY5Y cells stably
expressing the cloned human 5-HT2C receptor, SB 242084 acted as an antagonist
with a pKb of 9.3, which closely resembled its corresponding receptor binding
affinity. SB 242084 potently inhibited m-chlorophenylpiperazine (mCPP, 7 mgkg
i.p. 20 min pre-test)-induced hypolocomotion in rats, a model of in vivo central
5-HT2C receptor function, with an ID50 of 0.11 mg/kg i.p., and 2.0 mg/kg p.o. SB
242084 (0.1-1 mg/kg i.p.) exhibited an anxiolytic-like profile in the rat social
interaction test, increasing time spent in social interaction, but having no
effect on locomotion. SB 242084 (0.1-1 mg/kg i.p.) also markedly increased
punished responding in a rat Geller-Seifter conflict test of anxiety, but had no
consistent effect on unpunished responding. A large acute dose of SB 242084 (30
mg/kg p.o.) had no effect on seizure susceptibility in the rat maximal
electroshock seizure threshold test. Also, while SB 242084 (2 and 6 mg/kg p.o. 1
hr pre-test) antagonized the hypophagic response to mCPP, neither acute nor
subchronic administration of the drug, for 5 days at 2 or 6 mg/kg p.o. twice
daily, affected food intake or weight gain. The results suggest that SB 242084 is
the first reported selective potent and brain penetrant 5-HT2C receptor
antagonist and has anxiolytic-like activity, but does not possess either
proconvulsant or hyperphagic properties which are characteristic of mutant mice
lacking the 5-HT2C receptor.